

Technical Support Center: DINA-Plasticized Polymer Processing

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Compound of Interest

Compound Name: *Diisononyl adipate*

Cat. No.: *B167168*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DINA (**diisononyl adipate**)-plasticized polymers.

Troubleshooting Guides

Processing issues with DINA-plasticized polymers can arise from a variety of factors, from improper material handling to suboptimal processing parameters. This section provides guidance on common problems, their potential causes, and recommended solutions.

General Processing Issues

This table outlines common problems encountered during the processing of plasticized polymers. While these are general guidelines, they provide a starting point for troubleshooting DINA-plasticized formulations.

Problem	Potential Causes	Recommended Solutions
Poor Dispersion of DINA	- Inadequate mixing time or intensity.- Processing temperature too low, leading to high viscosity.- Incompatible polymer matrix.	- Increase mixing time and/or screw speed.- Gradually increase melt temperature to reduce viscosity (refer to polymer-specific processing windows).- Ensure compatibility of DINA with the selected polymer. DINA is generally compatible with PVC, nitrocellulose, and some rubbers.[1]
Plasticizer Exudation (Bleeding/Sweating)	- Incompatibility between DINA and the polymer.- Use of DINA in excess of the polymer's absorption capacity.- High processing temperatures causing plasticizer migration. [2]	- Verify the compatibility of DINA with the polymer.- Reduce the concentration of DINA in the formulation.- Lower the processing temperature to the minimum required for adequate melt flow.- Consider using a higher molecular weight plasticizer in combination with DINA to reduce migration.[3]
Brittleness or Cracking of Final Product	- Insufficient plasticization due to low DINA concentration.- Loss of DINA during processing due to high temperatures and its inherent volatility (though DINA has low volatility).[1] - Degradation of the polymer.	- Increase the concentration of DINA, monitoring for signs of exudation.- Optimize processing temperatures to minimize DINA evaporation.- Analyze the polymer for signs of thermal degradation using techniques like TGA.
Discoloration (e.g., Yellowing)	- Thermal degradation of the polymer or DINA.- Presence of impurities in the raw materials.	- Lower processing temperatures and/or reduce residence time in the extruder/molding machine.-

		Ensure all equipment is thoroughly cleaned before processing.- Use appropriate thermal stabilizers in the formulation.
Inconsistent Melt Flow	- Poor dispersion of DINA.- Fluctuations in processing temperature.- Non-uniform particle size of the polymer resin.	- Improve mixing efficiency.- Ensure stable and accurate temperature control across all heating zones.- Use a polymer resin with a consistent particle size distribution.

Quantitative Processing Parameters (General Guidance)

The optimal processing parameters for DINA-plasticized polymers are highly dependent on the specific polymer, the concentration of DINA, and the processing equipment used. The following table provides general starting ranges for common polymers. It is crucial to perform experimental trials to determine the optimal conditions for your specific formulation.

Polymer	Processing Method	Melt Temperature Range (°C)	Mold Temperature Range (°C)	Notes
Polyvinyl Chloride (PVC)	Injection Molding	170 - 190[4]	30 - 60[5]	DINA reduces the glass transition temperature of PVC, potentially allowing for lower processing temperatures compared to unplasticized PVC.[6][7]
	Extrusion	160 - 210[3]	N/A	Precise temperature control is critical for PVC to avoid degradation and the release of HCl.[8]
Polypropylene (PP)	Injection Molding	220 - 280[9][10]	20 - 80[11]	High injection speeds are generally recommended for PP.[11]
	Extrusion	180 - 250[12]	N/A	A screw with a compression ratio of 3:1 is often used for PP extrusion.[13]
Polylactic Acid (PLA)	Extrusion	180 - 210[12]	N/A	The addition of adipate plasticizers can decrease the

cold
crystallization
temperature of
PLA.[6]

FAQs (Frequently Asked Questions)

Q1: What is DINA and why is it used as a plasticizer?

A1: DINA, or **diisononyl adipate**, is a non-phthalate plasticizer used to increase the flexibility, durability, and workability of polymers.[1] It is an ester of adipic acid and isononyl alcohol. Key advantages of DINA include excellent low-temperature flexibility and low volatility, which helps it remain in the polymer matrix for a longer duration, leading to more durable products.[1]

Q2: How can I determine the optimal concentration of DINA for my polymer?

A2: The optimal concentration of DINA depends on the desired flexibility of the final product and the compatibility of DINA with your polymer. A common approach is to create a series of formulations with varying concentrations of DINA (e.g., 10, 20, 30 parts per hundred of resin - phr). Then, evaluate the mechanical and thermal properties of each formulation to find the balance that meets your requirements without causing issues like plasticizer exudation.

Q3: What are the common signs of DINA incompatibility with a polymer?

A3: Signs of incompatibility include plasticizer exudation (a greasy or oily surface on the final product), haziness or lack of clarity in transparent polymers, and a reduction in mechanical properties over time.

Q4: How does DINA affect the thermal properties of a polymer?

A4: DINA, like other plasticizers, lowers the glass transition temperature (T_g) of the polymer, making it more flexible at lower temperatures.[6][7] This can be observed using Differential Scanning Calorimetry (DSC), which will show a shift in the T_g to a lower temperature compared to the unplasticized polymer.[6][14] Thermogravimetric Analysis (TGA) can be used to determine the onset of thermal degradation, which may be influenced by the presence of the plasticizer.[15]

Q5: What experimental methods can be used to characterize my DINA-plasticized polymer?

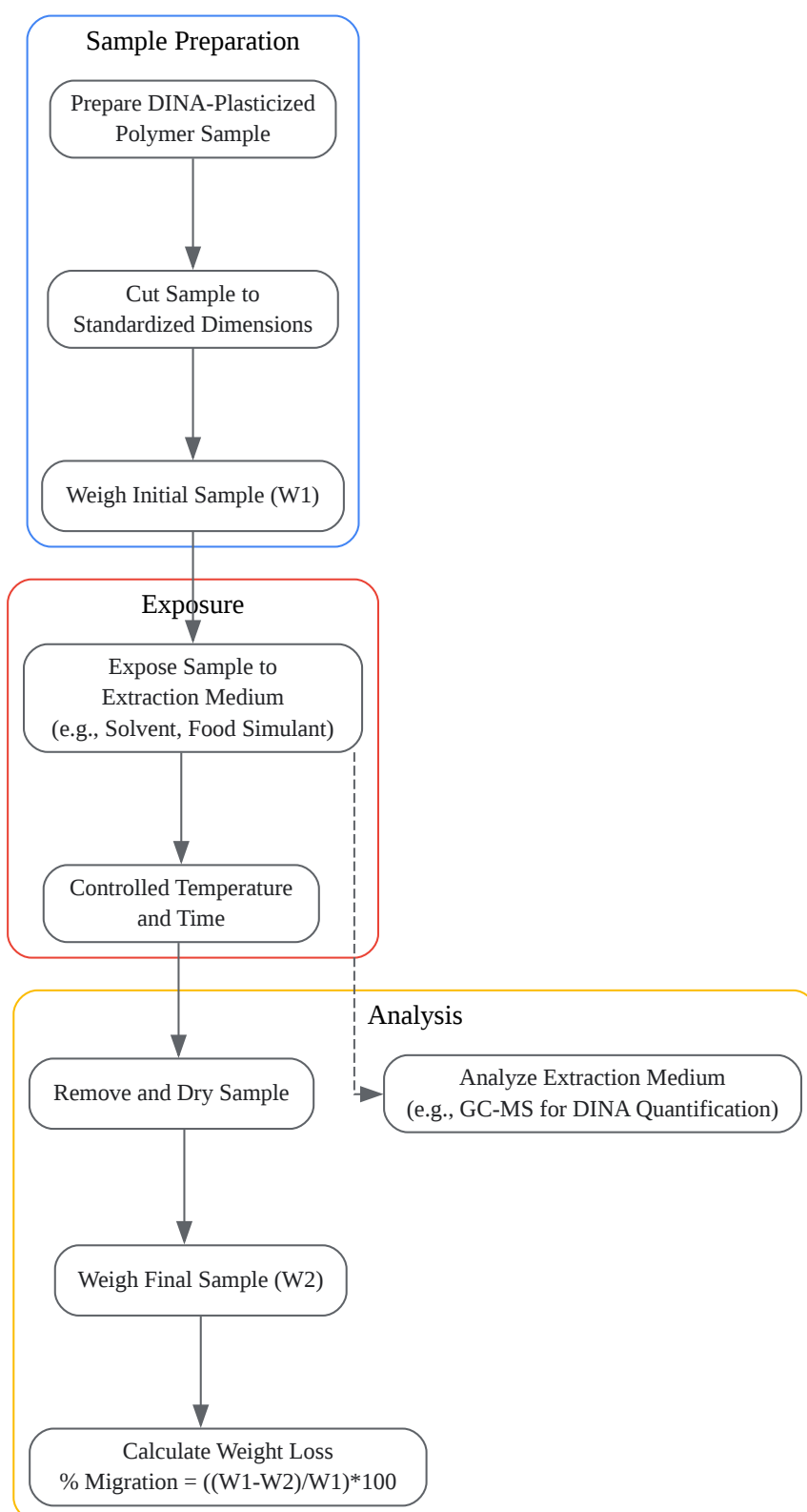
A5: A range of analytical techniques can be used to characterize your DINA-plasticized polymer:

- Thermal Analysis:
 - Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallization behavior.[\[6\]](#)[\[14\]](#)
 - Thermogravimetric Analysis (TGA): To assess thermal stability and degradation temperatures.[\[15\]](#)
- Mechanical Analysis:
 - Dynamic Mechanical Analysis (DMA): To measure the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature.[\[16\]](#)[\[17\]](#)
 - Tensile Testing (ASTM D638): To determine tensile strength, elongation, and modulus of elasticity.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Flexural Testing (ASTM D790): To measure flexural strength and modulus.[\[1\]](#)[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Plasticizer Migration and Quantification:
 - ASTM D2199: A standard test method for measuring plasticizer migration from vinyl fabrics to lacquers.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the amount of DINA that has migrated into a solvent or to determine the concentration of DINA within the polymer matrix.[\[26\]](#)
- Chemical Identification:
 - Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the polymer and the plasticizer and to check for any chemical interactions.[\[26\]](#)

Experimental Protocols & Visualizations

Experimental Workflow for Plasticizer Migration Analysis

The following diagram illustrates a typical workflow for evaluating the migration of DINP from a polymer matrix. This process is crucial for assessing the long-term stability and safety of the material, especially in applications like medical devices and food packaging.

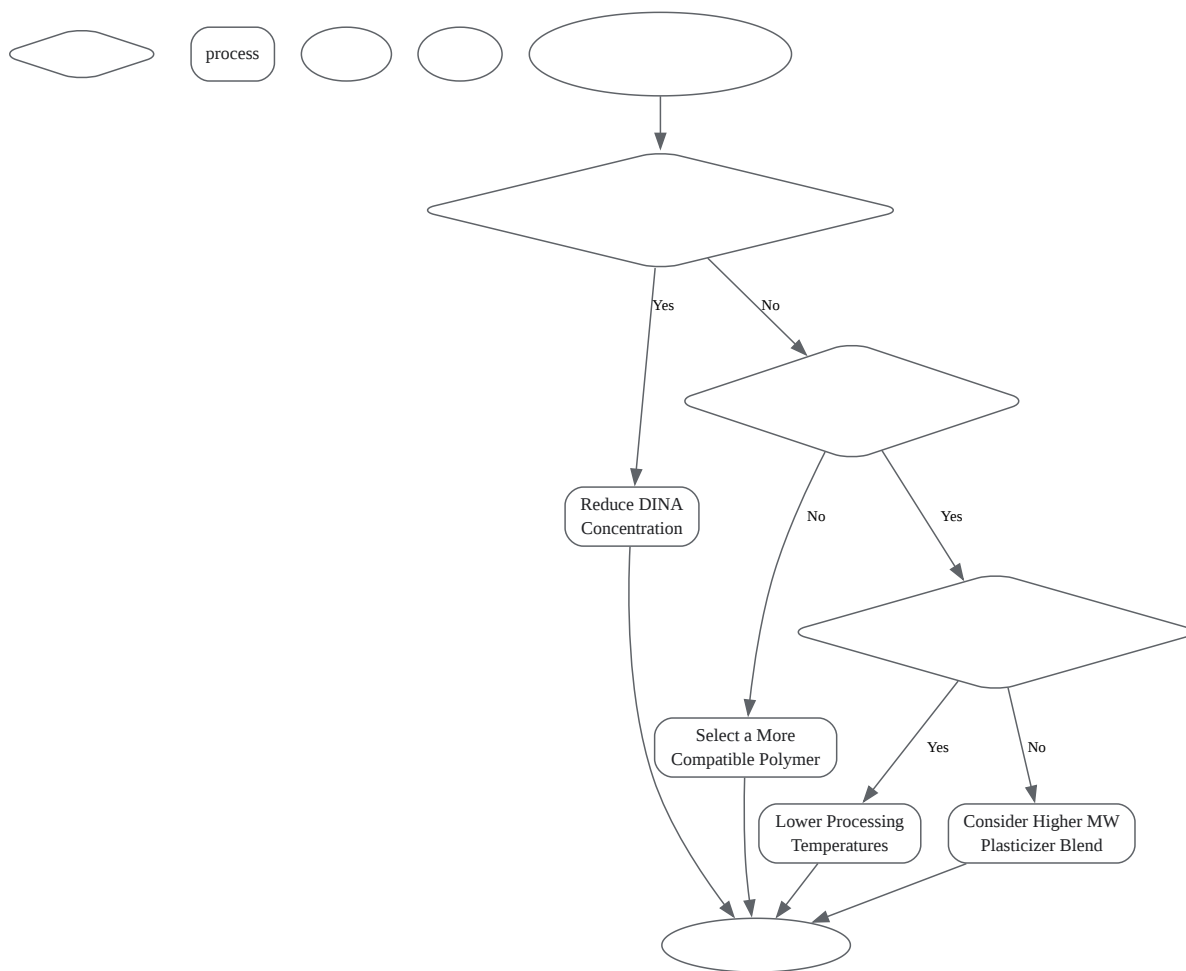


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Caption: Workflow for determining plasticizer migration from a DINA-plasticized polymer.

Troubleshooting Logic for Plasticizer Exudation

When encountering plasticizer exudation (bleeding or sweating) on the surface of your DINA-plasticized polymer, the following flowchart can guide your troubleshooting process.

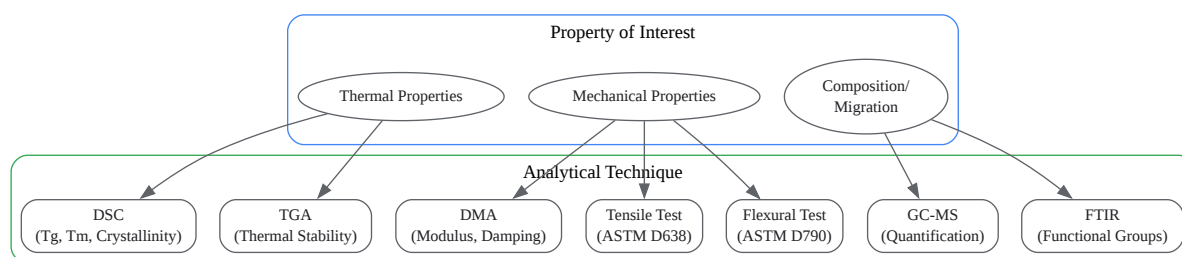


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Caption: A logical flowchart for troubleshooting plasticizer exudation issues.

Signaling Pathway for Polymer Characterization

This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the property of interest for a DINA-plasticized polymer.



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Caption: Decision pathway for selecting polymer characterization techniques.

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